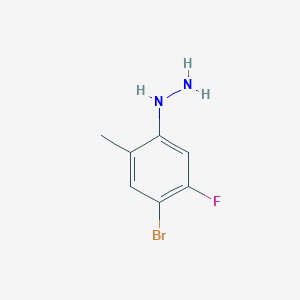![molecular formula C9H15ClN2O B2872332 [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride CAS No. 1864015-42-8](/img/structure/B2872332.png)
[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C9H14ClN2O . It is a derivative of hydrazine, featuring a methoxyphenyl group attached to the ethyl chain. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride typically involves the reaction of 4-methoxyphenylhydrazine with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride can undergo oxidation reactions to form corresponding or .
Reduction: It can be reduced to form or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Azobenzenes: Formed through oxidation.
Amines: Formed through reduction.
Hydrazones: Formed through reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in the synthesis of heterocyclic compounds .
- Acts as an intermediate in the preparation of pharmaceutical compounds .
Biology:
- Investigated for its potential use in biochemical assays .
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential antimicrobial and antitumor properties.
- Used in the development of diagnostic agents .
Industry:
- Employed in the synthesis of dyes and pigments .
- Utilized in the production of agrochemicals .
Wirkmechanismus
The mechanism of action of [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride involves its interaction with biological targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways , resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine monohydrochloride
- p-Methoxyphenylhydrazine hydrochloride
- p-Methoxyphenylhydrazinium chloride
Uniqueness:
- The presence of the ethyl group in [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride distinguishes it from other similar compounds, potentially altering its reactivity and biological activity .
- The compound’s unique structure may confer specific interactions with biological targets, making it valuable for certain research applications .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)ethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7(11-10)8-3-5-9(12-2)6-4-8;/h3-7,11H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMLEFOAKXEJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2872251.png)

![2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2872255.png)

![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)

![5-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2872264.png)
![4-ethyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2872265.png)


![3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/new.no-structure.jpg)



